5-hydroxy-2-(4-methoxyphenyl)-3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
2-(4-METHOXYPHENYL)-3-METHYL-N-[3-(METHYLSULFANYL)PHENYL]-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylsulfanylphenyl group, and a pyrazolo[1,5-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(4-METHOXYPHENYL)-3-METHYL-N-[3-(METHYLSULFANYL)PHENYL]-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylsulfanyl groups using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo intramolecular cyclization to form different heterocyclic structures under specific conditions.
Scientific Research Applications
2-(4-METHOXYPHENYL)-3-METHYL-N-[3-(METHYLSULFANYL)PHENYL]-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA to exert anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2-(4-METHOXYPHENYL)-3-METHYL-N-[3-(METHYLSULFANYL)PHENYL]-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-(3-METHOXYPHENYL)-6-[4-(METHYLSULFANYL)PHENYL]-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- 7-(4-METHOXYPHENYL)-6-[4-(METHYLSULFANYL)PHENYL]-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
These compounds share structural similarities but may differ in their specific functional groups and biological activities, highlighting the uniqueness of 2-(4-METHOXYPHENYL)-3-METHYL-N-[3-(METHYLSULFANYL)PHENYL]-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE.
Properties
CAS No. |
1170054-45-1 |
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Molecular Formula |
C22H22N4O3S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-N-(3-methylsulfanylphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H22N4O3S/c1-13-20(14-7-9-16(29-2)10-8-14)25-26-18(12-19(27)24-21(13)26)22(28)23-15-5-4-6-17(11-15)30-3/h4-11,18H,12H2,1-3H3,(H,23,28)(H,24,27) |
InChI Key |
SXLDBGXPTGRAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NC(=O)CC(N2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
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